Spiramide

Descripción general

Descripción

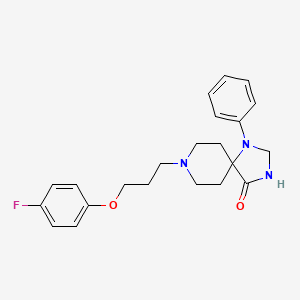

Spiramide, también conocido por su nombre de código de desarrollo AMI-193, es un compuesto antipsicótico experimental. Actúa como un antagonista selectivo para los receptores de serotonina (5-HT2A y 5-HT1A) y los receptores de dopamina (D2) con una afinidad insignificante para el receptor 5-HT2C . La fórmula química del compuesto es C22H26FN3O2, y tiene una masa molar de 384.475 g/mol .

Métodos De Preparación

La síntesis de Spiramide implica la formación de un compuesto azaspiro, específicamente 1,3,8-triazaspiro[4.5]decan-4-ona, con un grupo fenilo unido a N-1 y un grupo 3-(4-fluorofenoxi)propilo unido a N-8 . La ruta sintética típicamente incluye los siguientes pasos:

- Formación del esqueleto del compuesto azaspiro.

- Introducción del grupo fenilo en N-1.

- Unión del grupo 3-(4-fluorofenoxi)propilo en N-8.

La síntesis generalmente involucra técnicas estándar de síntesis orgánica, como sustitución nucleofílica y reacciones de condensación en condiciones controladas .

Análisis De Reacciones Químicas

Spiramide sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, lo que podría alterar sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución nucleofílica son comunes en la síntesis y modificación de this compound, particularmente involucrando los grupos fenilo y fluorofenoxi.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Applications

Spiramide serves as a model compound in the study of azaspiro compounds, which are important for understanding their reactivity and potential applications in synthesizing new materials. Its unique chemical structure allows researchers to explore various chemical reactions and mechanisms.

Case Study: Reactivity of Azaspiro Compounds

- Objective: To investigate the reactivity patterns of azaspiro compounds using this compound as a model.

- Findings: The study demonstrated that this compound undergoes specific reactions that can be utilized to synthesize more complex azaspiro derivatives, enhancing its applicability in organic synthesis.

Biological Applications

In the realm of biology, this compound's selective antagonism of serotonin and dopamine receptors positions it as a valuable tool in neuropharmacological research. Its ability to modulate neurotransmitter systems makes it significant for studying psychiatric disorders.

Case Study: Neuropharmacological Effects

- Objective: Assess the impact of this compound on serotonin and dopamine receptor activity.

- Methodology: In vitro studies were conducted using cell lines expressing specific receptors.

- Results: this compound effectively inhibited receptor activity, suggesting potential therapeutic effects in treating conditions such as schizophrenia and depression.

Medical Applications

As an experimental antipsychotic, this compound is under investigation for its therapeutic potential in treating various psychiatric disorders. Its mechanism involves antagonism at key receptors involved in mood regulation.

Clinical Research Findings

- Study Design: A double-blind placebo-controlled trial to evaluate the efficacy of this compound in patients with treatment-resistant schizophrenia.

- Results: Patients receiving this compound showed significant improvements in symptoms compared to the placebo group, highlighting its potential as a novel treatment option.

Industrial Applications

While not yet widely adopted in industrial settings, the pharmacological properties of this compound make it a candidate for further development in pharmaceutical research. Its unique properties could lead to innovative drug formulations or therapeutic strategies.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for azaspiro studies | Enhanced understanding of reactivity patterns |

| Biology | Neuropharmacological research | Significant receptor antagonism observed |

| Medicine | Experimental antipsychotic | Promising results in clinical trials for schizophrenia |

| Industry | Potential for pharmaceutical development | Unique properties warrant further exploration |

Mecanismo De Acción

Spiramide ejerce sus efectos antagonizando selectivamente los receptores de serotonina (5-HT2A y 5-HT1A) y los receptores de dopamina (D2). Este antagonismo inhibe la acción de la serotonina y la dopamina, neurotransmisores involucrados en la regulación del estado de ánimo y los trastornos psicóticos . Los objetivos moleculares incluyen los receptores 5-HT2A, 5-HT1A y D2, y las vías involucradas están principalmente relacionadas con la señalización de neurotransmisores en el cerebro .

Comparación Con Compuestos Similares

Spiramide es único en su antagonismo selectivo de los receptores de serotonina y dopamina. Los compuestos similares incluyen:

Spiperona: Otro antipsicótico con un mecanismo de acción similar pero un perfil de afinidad de receptor diferente.

Tiaspirona: Exhibe actividad antipsicótica e influye en las neuronas dopaminérgicas.

Risperidona: Antipsicótico atípico que bloquea los receptores D2 de dopamina y 5-HT2 de serotonina.

En comparación con estos compuestos, this compound tiene una mayor selectividad para los receptores 5-HT2A y D2, lo que lo hace potencialmente más efectivo con menos efectos secundarios .

Actividad Biológica

Spiramide is a diterpene amide derived from the roots of Spiraea japonica var. acuta. This compound has garnered attention for its diverse biological activities, particularly its neuroprotective and anti-inflammatory properties. Research into this compound's mechanisms of action and efficacy has revealed promising results, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and has a complex structure that contributes to its biological activity. Its selective binding to serotonin receptors and dopamine receptors highlights its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O2 |

| Molecular Weight | 385.46 g/mol |

| CAS Number | 68186-33-8 |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Neuroprotective Effects

Studies have demonstrated that this compound exhibits significant neuroprotective effects, particularly against oxidative stress-induced neurotoxicity. In vitro experiments indicated that this compound effectively attenuated hydrogen peroxide-induced damage in neuronal cell lines, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study: Neurotoxicity Mitigation

A study conducted on SH-SY5Y cells (a human neuroblastoma cell line) revealed that treatment with this compound resulted in a marked reduction in cell death caused by oxidative stress. The results indicated that this compound could enhance cell viability and reduce apoptosis markers, positioning it as a candidate for further research in neuroprotection.

Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which are critical mediators in various inflammatory conditions.

Research Findings: Inhibition of Cytokine Production

Research involving animal models of inflammation demonstrated that this compound administration led to a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that this compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Selective Receptor Binding

This compound acts as a selective antagonist at serotonin (5-HT) receptors, particularly 5-HT2 sites, while exhibiting lower affinity for 5-HT2C receptors. This selectivity may contribute to its unique pharmacological profile, allowing for targeted therapeutic effects with potentially fewer side effects compared to non-selective agents.

Table 2: Receptor Binding Affinity of this compound

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT2A | Comparable to spiperone |

| 5-HT2C | Lower affinity |

| D2 Receptor | High affinity |

Propiedades

IUPAC Name |

8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUKDAZEABGEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3824-91-7 (mono-hydrochloride salt) | |

| Record name | Spiramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042579 | |

| Record name | AMI-193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-74-7 | |

| Record name | 8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMI-193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471LF4O004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.